molecular formula C9H8ClF2N3O B1459616 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 1798731-87-9

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Katalognummer: B1459616
CAS-Nummer: 1798731-87-9
Molekulargewicht: 247.63 g/mol
InChI-Schlüssel: IQSVQMGFDPRCPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is a valuable chemical building block for developing potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). The difluoromethyl-1,3,4-oxadiazole (DFMO) moiety acts as a superior zinc-binding group, offering a non-hydroxamate mechanism that avoids the genotoxic potential associated with traditional inhibitors . Research indicates that DFMO-based inhibitors like this one function through a mechanism-based, essentially irreversible two-step process. Biochemical and crystallographic studies show that the compound undergoes enzyme-catalyzed ring opening within the HDAC6 active site, generating a deprotonated difluoroacetylhydrazide as the active species that forms a tight, long-lived complex with the enzyme . This mechanism underpins its high selectivity for HDAC6 over other class I HDAC isoforms, making it an essential tool for probing HDAC6-specific biology without confounding off-target effects . Given HDAC6's role in oncological contexts, such as aggresome formation and synergy with proteasome inhibitors, and its involvement in non-oncological conditions like neurodegenerative diseases (e.g., Alzheimer's-related tau pathology), this compound provides researchers with a critical starting point for designing targeted therapies and PROTACs for selective protein degradation .

Eigenschaften

IUPAC Name

4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O.ClH/c10-7(11)9-13-8(14-15-9)5-1-3-6(12)4-2-5;/h1-4,7H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSVQMGFDPRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride (CAS No. 1798731-87-9) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF2N3OC_9H_8ClF_2N_3O with a molecular weight of 247.63 g/mol. The structure features a difluoromethyl group attached to an oxadiazole ring, which is known for its significant pharmacological properties.

Histone Deacetylase Inhibition

Research indicates that compounds containing the difluoromethyl-1,2,4-oxadiazole moiety act as selective inhibitors of histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in various cellular processes including gene expression regulation and protein degradation. The inhibition of HDAC6 by this compound has been demonstrated to have therapeutic implications in cancer treatment and neurodegenerative diseases .

Selectivity and Binding

Studies show that this compound exhibits high selectivity for HDAC6 over other HDAC isoforms. This selectivity is attributed to its ability to form a stable enzyme-inhibitor complex through a slow-binding mechanism, enhancing its potential as a therapeutic agent .

Study on HDAC Inhibition

In a study published in Nature Communications, researchers explored the binding kinetics and selectivity of difluoromethyl-substituted oxadiazoles as HDAC inhibitors. The results indicated that these compounds could effectively inhibit HDAC6 with an unprecedented selectivity ratio over other isoforms. The study utilized X-ray crystallography and mass spectrometry to elucidate the binding interactions .

Anticancer Screening

A screening of various oxadiazole derivatives revealed that those containing the difluoromethyl group exhibited promising anticancer properties. One notable finding was the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Data Table: Biological Activity Summary

Activity Description Reference
HDAC6 Inhibition Selective inhibitor with potential for treating cancer and neurodegenerative diseases
Cytotoxicity Exhibits significant cytotoxic effects against HeLa and CaCo-2 cell lines
Antimicrobial Potential Related compounds show activity against bacteria; specific data on this compound needed

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

  • Difluoromethyl vs. Methyl/Cyclopropyl: The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or cyclopropyl substituents .
  • Hydrochloride Salt vs.

Commercial and Research Status

  • Availability : The target compound is discontinued commercially, while simpler analogs (e.g., 4-(1,2,4-Oxadiazol-3-yl)aniline) remain accessible .
  • Research Gaps: Limited data exist on the target compound’s bioactivity, highlighting opportunities for in vitro screening against kinase or protease targets.

Vorbereitungsmethoden

Cyclization to Form the Oxadiazole Ring

  • The oxadiazole ring is commonly constructed by cyclodehydration of amidoximes or hydrazides with carboxylic acid derivatives or equivalents.
  • Condensing agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), acid halide formers (e.g., oxalyl chloride), or anhydrides are employed to facilitate ring closure.
  • Acid catalysts or acid binders such as triethylamine or potassium carbonate are used to optimize reaction conditions.
  • Solvents like dimethylformamide or tetrahydrofuran are typical media for these reactions.

Introduction of the Difluoromethyl Group

  • The difluoromethyl substituent is introduced either by using difluoromethylating reagents or by incorporating difluoromethyl-containing precursors during ring formation.
  • Sodium dichloroisocyanurate and other fluorinating agents have been reported for related fluoromethylations.
  • Reaction conditions are carefully controlled to maintain the integrity of the oxadiazole ring and to achieve selective substitution at the 5-position.

Reduction of Nitro Precursors to Aniline

  • When starting from nitro-substituted oxadiazole intermediates, reduction is performed using sodium dithionite in the presence of phase-transfer catalysts such as tetrabutylammonium bromide.
  • The reaction is typically carried out in a biphasic solvent system (e.g., tetrahydrofuran-water) at ambient temperature for 2 hours.
  • The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography to afford the aniline derivative with yields around 57%.

Formation of the Hydrochloride Salt

  • The free base aniline is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents.
  • This salt formation enhances the compound’s stability, solubility, and handling properties.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Cyclization to oxadiazole Amidoxime + acid chloride or carbodiimide DMF or THF Ambient to reflux 2–6 h Variable Acid binders (e.g., triethylamine) used
2 Difluoromethylation Difluoromethylating agent (e.g., sodium dichloroisocyanurate) DMF, ethanol Ambient Hours Moderate Selective substitution at 5-position
3 Nitro reduction to aniline Sodium dithionite + tetrabutylammonium bromide THF-H2O (1:1) 20 °C 2 h 57 Monitored by TLC; purified by chromatography
4 Salt formation HCl gas or aqueous HCl Suitable solvent Ambient 1–2 h Quantitative Forms stable hydrochloride salt

Research Findings and Optimization Insights

  • Yield Optimization: The reduction step using sodium dithionite is critical; catalyst amounts and solvent ratios influence the yield and purity.
  • Purification: Column chromatography using silica gel with ethyl acetate/petroleum ether mixtures is effective for isolating pure aniline derivatives.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, particularly for reduction and cyclization steps.
  • Solvent Effects: Biphasic solvent systems facilitate phase-transfer catalysis in reduction steps, improving efficiency.
  • Salt Formation: Hydrochloride salt formation is straightforward and improves compound handling without compromising purity.

Comparative Table of Related Compounds and Preparation Notes

Compound Key Structural Feature Preparation Highlights Unique Challenges
This compound Difluoromethyl at 5-position; aniline hydrochloride salt Requires selective difluoromethylation and reduction steps Sensitive fluorinated intermediates
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline Trifluoromethyl substituent Similar reduction method; trifluoromethyl source differs Handling trifluoromethyl reagents
2-(1,2,4-Oxadiazol-5-yl)aniline Oxadiazole ring without fluorine Simpler cyclization; no fluorination needed Lower biological activity compared to fluorinated analogues

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride, and how can they be methodologically addressed?

  • Answer: Synthesis of this compound involves constructing the 1,2,4-oxadiazole ring, which typically requires cyclization of amidoxime intermediates with activated carboxylic acid derivatives. Challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions from the difluoromethyl group. Methodological solutions include:

  • Using microwave-assisted synthesis to improve reaction efficiency and yield .
  • Purifying intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate regioisomers.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization or LC-MS for real-time analysis.

Q. How can researchers confirm the molecular structure of this compound?

  • Answer: A multi-technique approach is essential:

  • NMR spectroscopy: 1H/13C NMR identifies the aniline protons (δ ~6.5–7.5 ppm) and difluoromethyl group (characteristic splitting patterns due to 19F coupling) .
  • High-resolution mass spectrometry (HRMS): Validates the molecular ion ([M+H]+) with exact mass matching the calculated value (e.g., C9H9ClF2N3O: 263.03 Da).
  • X-ray crystallography: Resolves ambiguities in molecular geometry, as demonstrated in triazolone structural studies .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Answer: The electron-withdrawing nature of the difluoromethyl group may enhance hydrolytic instability, particularly in acidic or basic media. Methodological approaches to assess stability include:

  • Conducting accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products.
  • Using differential scanning calorimetry (DSC) to identify thermal decomposition thresholds.
  • Referencing safety protocols for handling halogenated anilines (e.g., inert-atmosphere storage) to mitigate degradation .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Answer: Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) may assess interactions with target proteins, leveraging crystallographic data from related oxadiazole derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Answer: Discrepancies between NMR, MS, or crystallographic data often arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:

  • Repeating synthesis and purification steps to exclude contaminants.
  • Performing variable-temperature NMR to detect conformational changes.
  • Cross-validating with IR spectroscopy (e.g., verifying C-F stretches at ~1100–1200 cm⁻¹) .

Q. What methodologies are recommended for studying the compound’s potential biological activity?

  • Answer: Begin with in vitro assays:

  • Enzyme inhibition assays: Use fluorescence-based or colorimetric readouts to screen for activity against target enzymes (e.g., kinases).
  • Cytotoxicity profiling: Employ MTT assays on cell lines, comparing IC50 values to reference compounds.
  • ADME-Tox studies: Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.